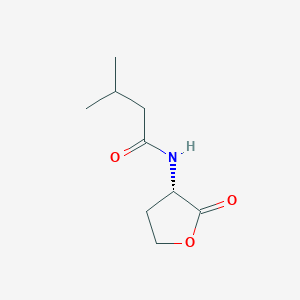
Heptobarbital-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptobarbital-d3, also known as phenylmethylbarbituric acid, is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. This compound is a deuterated form of heptobarbital, meaning it contains deuterium, a stable isotope of hydrogen, which can be used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heptobarbital-d3 involves the reaction of malonic acid derivatives with urea and a phenylmethyl group. The reaction typically occurs under acidic conditions, with the use of a catalyst to facilitate the formation of the barbiturate ring structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process may also include purification steps such as recrystallization to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Heptobarbital-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the phenylmethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Heptobarbital-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of barbiturate derivatives.
Biology: Employed in studies involving the central nervous system to understand the effects of barbiturates on neuronal activity.
Medicine: Investigated for its potential therapeutic effects as a sedative and hypnotic agent.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Mecanismo De Acción
Heptobarbital-d3 exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor at the alpha or beta subunit. This binding potentiates the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in decreased neuronal excitability and produces sedative and hypnotic effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and hypnotic effects.
Pentobarbital: Used for similar purposes but has a shorter duration of action.
Secobarbital: Known for its rapid onset and short duration of action.
Uniqueness
Heptobarbital-d3 is unique due to its deuterated form, which provides advantages in scientific research, such as improved stability and reduced metabolic degradation. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies .
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
5-phenyl-5-(trideuteriomethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H10N2O3/c1-11(7-5-3-2-4-6-7)8(14)12-10(16)13-9(11)15/h2-6H,1H3,(H2,12,13,14,15,16)/i1D3 |
Clave InChI |
LSAOZCAKUIANSQ-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
SMILES canónico |
CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)



![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)



![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)


